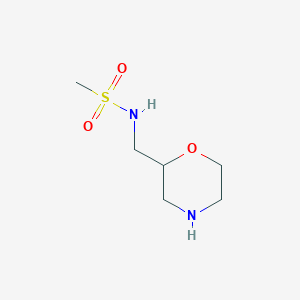
N-(morpholin-2-ylmethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(morpholin-2-ylmethyl)methanesulfonamide” is a chemical compound with the CAS Number: 1153762-77-6 . It has a molecular weight of 194.25 . The compound is stored at temperatures below -10°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-(morpholin-2-ylmethyl)methanesulfonamide” is1S/C6H14N2O3S/c1-12(9,10)8-5-6-4-7-2-3-11-6/h6-8H,2-5H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-(morpholin-2-ylmethyl)methanesulfonamide” is a powder that is stored at temperatures below -10°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the search results.Applications De Recherche Scientifique
1. Catalysis in Organic Synthesis
The use of methanesulfonic acid/morpholine systems, including compounds related to N-(morpholin-2-ylmethyl)methanesulfonamide, has been explored in the solvent-free condensations of ketones with malononitrile. This process facilitates the preparation of ylidenemalononitriles, offering good yields and short reaction times, demonstrating its utility in organic synthesis (Góra et al., 2009).
2. Metal Mediated Inhibition Studies
Quinolinyl sulfonamides, which are structurally similar to N-(morpholin-2-ylmethyl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP) in various studies. These compounds exhibit different inhibitory potencies depending on the metal ion present in the enzyme, highlighting their potential in biochemical research (Huang et al., 2006).
3. Molecular Conformation and Chemical Shift Studies
Research has been conducted on the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, which are closely related to N-(morpholin-2-ylmethyl)methanesulfonamide. These studies provide insights into the structural and electronic properties of these compounds (Karabacak et al., 2010).
4. Antimicrobial Activity
The compound 4-(Phenylsulfonyl) morpholine, part of the same class as N-(morpholin-2-ylmethyl)methanesulfonamide, has been studied for its antimicrobial properties. It demonstrated modulating activity against multidrug-resistant strains of various bacteria and fungi, indicating its potential in the field of antimicrobial research (Oliveira et al., 2015).
5. Synthesis of N-Heterocycles
N-(morpholin-2-ylmethyl)methanesulfonamide-related compounds have been utilized in the synthesis of 6- and 7-membered N-heterocycles. This demonstrates the compound's usefulness in the synthesis of complex organic structures, which is essential in drug discovery and materials science (Matlock et al., 2015).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
N-(morpholin-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c1-12(9,10)8-5-6-4-7-2-3-11-6/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPJMCQRXUJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CNCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2640932.png)
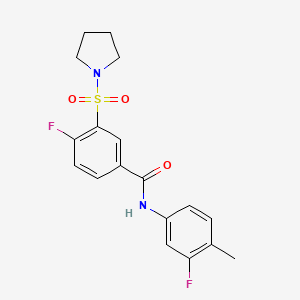
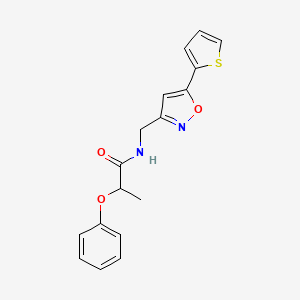
![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)
![Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2640937.png)
![(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one](/img/structure/B2640939.png)

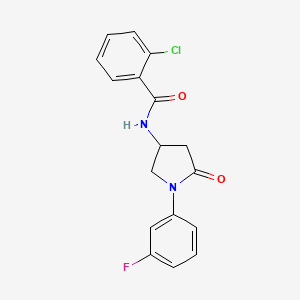
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2640947.png)
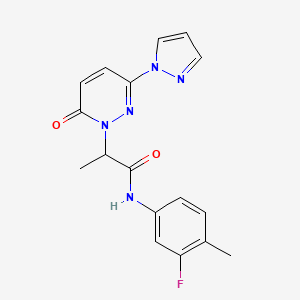

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)

